molecular formula C16H24O2 B14843138 4-(Cyclohexylmethyl)-3-isopropoxyphenol

4-(Cyclohexylmethyl)-3-isopropoxyphenol

Cat. No.: B14843138
M. Wt: 248.36 g/mol
InChI Key: LEWBQGSUOVOVQE-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-isopropoxyphenol: is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group at the 4-position and an isopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-3-isopropoxyphenol typically involves the alkylation of a phenolic compound with cyclohexylmethyl and isopropoxy groups. One common method is the Friedel-Crafts alkylation, where cyclohexylmethyl chloride reacts with 3-isopropoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)-3-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Cyclohexylmethyl alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-isopropoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

    4-(Cyclohexylmethyl)phenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    3-Isopropoxyphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.

    4-(Cyclohexylmethyl)-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior.

Uniqueness: 4-(Cyclohexylmethyl)-3-isopropoxyphenol is unique due to the combination of cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-11-15(17)9-8-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

LEWBQGSUOVOVQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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